![molecular formula C15H14F3N3O3 B2364013 2,3,4-trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034535-92-5](/img/structure/B2364013.png)
2,3,4-trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds containing trifluoromethyl groups, oxadiazoles, and benzamides involves intricate chemical reactions that aim at introducing functional groups that can significantly alter the chemical properties and reactivity of these molecules. For example, the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety demonstrates the efficiency of modern synthesis techniques in creating complex molecules with specific functionalities (Shaaban, 2008). Similarly, the synthesis of 3-amino-4-fluoropyrazoles shows the importance of functionalization in medicinal chemistry, as it allows for further chemical modifications that can lead to the discovery of new drugs (Surmont et al., 2011).
The structural analysis of these compounds, often through techniques such as X-ray crystallography, reveals the intricate arrangements of atoms and the presence of strong and weak intermolecular interactions. These analyses are crucial for understanding the stability and reactivity of the molecules. For instance, the study of energetic multi-component molecular solids shows how hydrogen bonds and weak intermolecular interactions play significant roles in the assembly of molecules into larger structures (Wang et al., 2014).
Applications in Medicinal Chemistry and Material Science
The unique properties of trifluoromethyl groups, oxadiazoles, and benzamides make these compounds candidates for various applications, especially in medicinal chemistry and material science. For example, trifluoromethylazoles have been studied for their pKa values, which is crucial for their potential use in measuring pH in biological media (Jones et al., 1996). This demonstrates the applicability of these compounds in developing new diagnostic tools.
Additionally, compounds with these functional groups have shown remarkable antiavian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020). This opens up new avenues for the development of antiviral drugs based on the structural motifs of these compounds.
Eigenschaften
IUPAC Name |
2,3,4-trifluoro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-10-2-1-9(12(17)13(10)18)15(22)19-7-11-20-14(21-24-11)8-3-5-23-6-4-8/h1-2,8H,3-7H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSMIURTLLMLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.